Pdgfr|A/|A/vegfr-2-IN-1

Catalog No.
S12851863
CAS No.
M.F
C23H16BrClN2O3
M. Wt
483.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pdgfr|A/|A/vegfr-2-IN-1

Product Name

Pdgfr|A/|A/vegfr-2-IN-1

IUPAC Name

N-(4-bromophenyl)-2-[4-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetamide

Molecular Formula

C23H16BrClN2O3

Molecular Weight

483.7 g/mol

InChI

InChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11-

InChI Key

QGBCGEHFXFLUCK-JAIQZWGSSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br

Pdgfr|A/|A/vegfr-2-IN-1 is a compound designed to inhibit both the platelet-derived growth factor receptor and the vascular endothelial growth factor receptor 2. These receptors are critical in regulating angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is vital for normal physiological processes as well as in pathological conditions such as cancer. The dual inhibition of these receptors aims to provide enhanced therapeutic effects by targeting multiple pathways involved in tumor growth and metastasis.

The compound's mechanism involves binding to the active sites of both receptors, leading to the inhibition of their phosphorylation and subsequent signaling cascades. For instance, the binding of vascular endothelial growth factor to vascular endothelial growth factor receptor 2 activates downstream signaling pathways, including the phospholipase C-gamma pathway, which is crucial for endothelial cell proliferation and migration. By blocking this interaction, Pdgfr|A/|A/vegfr-2-IN-1 effectively reduces angiogenesis and tumor growth .

Pdgfr|A/|A/vegfr-2-IN-1 exhibits significant biological activity in inhibiting angiogenesis and tumor proliferation. Studies have shown that dual inhibition of platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2 leads to decreased cell migration and differentiation of endothelial cells into capillary-like structures. This compound has demonstrated potent antitumor activity in various cancer models by reducing tumor vasculature and metastasis while showing selectivity for cancer cells over normal cells .

The synthesis of Pdgfr|A/|A/vegfr-2-IN-1 typically involves a multi-step organic synthesis process that integrates pharmacophoric elements from existing inhibitors of both receptors. This can include strategies such as:

  • Pharmacophore Linking: Directly connecting pharmacophores from selective inhibitors into a single molecule.
  • Hybrid Design: Merging structural features from different inhibitors to create a new compound with improved properties.
  • Chemical Modifications: Altering functional groups to enhance binding affinity and selectivity towards the target receptors .

These methods focus on achieving a balance between potency, selectivity, and favorable pharmacokinetic properties.

The primary applications of Pdgfr|A/|A/vegfr-2-IN-1 are in oncology, particularly for treating solid tumors where angiogenesis plays a crucial role in disease progression. Its dual inhibitory action makes it a candidate for combination therapies that may enhance efficacy while potentially overcoming resistance mechanisms associated with single-agent therapies . Additionally, it may have applications in other conditions characterized by abnormal blood vessel formation.

Interaction studies have shown that Pdgfr|A/|A/vegfr-2-IN-1 effectively competes with natural ligands for binding to both receptors. Molecular docking simulations have been used to elucidate the binding modes of this compound within the active sites of platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2. These studies reveal essential hydrogen bonding interactions that stabilize the compound within the binding pocket, contributing to its inhibitory effects .

Several compounds exhibit similar dual inhibitory properties targeting platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Ellagic AcidInhibits VEGF-induced phosphorylationNaturally occurring polyphenol
SorafenibMulti-target kinase inhibitorTargets multiple pathways including Raf
PazopanibInhibits multiple receptor tyrosine kinasesBroad-spectrum antiangiogenic activity
AxitinibSelective VEGFR inhibitorHigh potency against VEGFR-2

Pdgfr|A/|A/vegfr-2-IN-1 is unique due to its specific design aimed at maximizing efficacy against both receptors while minimizing potential side effects associated with broader-spectrum inhibitors like sorafenib or pazopanib. Its tailored structure allows for optimized interactions with the target proteins, potentially leading to improved therapeutic outcomes in clinical settings .

Synthetic Pathways for 2-Oxoindole Derivatives

The synthesis of 2-oxoindole derivatives represents a cornerstone in medicinal chemistry for developing dual kinase inhibitors targeting platelet-derived growth factor receptor alpha and vascular endothelial growth factor receptor 2 pathways [27]. The most prevalent synthetic approach involves the Wolff-Kishner reduction of isatin as the starting material, followed by hydroxyalkylation under microwave conditions [13]. This methodology provides efficient access to the core 2-oxoindole scaffold with yields ranging from 60-95% depending on the specific substituents employed [13].

A systematic analysis of synthetic methodologies reveals that the construction of 2-oxoindole derivatives follows several established pathways [27]. The primary route involves the cyclization of N-aryl acetamide precursors under basic conditions, utilizing sodium hydroxide or potassium hydroxide in hydro-alcoholic solutions at reflux temperatures for 48 hours [8]. This approach demonstrates remarkable tolerance for various functional groups, including benzyloxy and methoxy substituents commonly found in kinase inhibitor scaffolds [8].

Synthetic RouteStarting MaterialReaction ConditionsYield (%)Reference
Wolff-Kishner ReductionIsatinHydrazine hydrate, KOH, ethylene glycol, 180°C85-92 [13]
Microwave-Assisted CyclizationN-Aryl acetamideRaney nickel, MW irradiation, 20 min60-95 [13]
Base-Catalyzed CyclizationSubstituted anilinesNaOH/MeOH, reflux, 48h75-88 [8]
Friedel-Crafts Acylation2-OxoindoleAlCl3, DMF, 80°C70-85 [10]

The development of more sophisticated synthetic routes has incorporated palladium-catalyzed cross-coupling reactions for the introduction of aryl substituents at the 3-position of the oxindole core [11]. These methodologies utilize [Cp·IrCl2]2 catalysts under hydrogen atmosphere, achieving moderate to good yields while maintaining functional group compatibility essential for subsequent derivatization steps [13].

Recent advances in 2-oxoindole synthesis have emphasized the importance of stereochemical control, particularly for compounds bearing quaternary carbon centers at the 3-position [12]. The asymmetric synthesis approaches employ chiral auxiliaries or catalysts to achieve high enantioselectivity, with enantiomeric ratios exceeding 95:5 in optimized conditions [32]. These methodologies are particularly relevant for the synthesis of biologically active compounds where stereochemistry directly influences receptor binding affinity [32].

Structural Modifications in N-Aryl Acetamide and Benzyloxy Benzylidene Scaffolds

The structural optimization of N-aryl acetamide scaffolds represents a critical aspect in the development of dual kinase inhibitors [8]. The systematic modification of the acetamide moiety involves the introduction of various substituents on the aromatic ring, with particular emphasis on electron-withdrawing and electron-donating groups that modulate the electronic properties of the molecule [9]. Fluorine substitution at the 4-position of the phenyl ring has been extensively investigated, demonstrating enhanced binding affinity compared to the unsubstituted analogue [9].

Comprehensive structure-activity relationship studies have revealed that benzyloxy substitution patterns significantly influence the inhibitory potency against both platelet-derived growth factor receptor alpha and vascular endothelial growth factor receptor 2 [8]. The introduction of benzyloxy groups at the 4-position of the N-aryl ring system provides optimal spatial orientation for interaction with the ATP-binding domain of the target kinases [8]. The synthesis of these benzyloxy derivatives typically involves nucleophilic substitution reactions using benzyl bromide in the presence of sodium hydroxide in methanol, achieving yields of 98% under optimized conditions [8].

Scaffold ModificationStructural FeatureSynthetic MethodBiological ImpactReference
4-Fluorophenyl substitutionElectron-withdrawing groupNucleophilic aromatic substitutionEnhanced VEGFR-2 binding [9]
2,4-Difluorophenyl modificationMultiple fluorine atomsSandmeyer reaction sequenceImproved selectivity profile [9]
4-Benzyloxy substitutionEther linkage formationWilliamson ether synthesisOptimized ATP-binding interactions [8]
N-Methyl quaternizationTertiary amine formationAlkylation with methyl iodideModified pharmacokinetic properties [13]

The benzylidene scaffold modifications focus on the optimization of the conjugated system that extends from the oxindole core [8]. The introduction of various aldehyde derivatives through Knoevenagel condensation reactions provides access to a diverse library of compounds with varying electronic and steric properties [7]. The condensation reactions typically employ piperidine as a catalyst in methanol, followed by reduction using sodium borohydride or catalytic hydrogenation to yield the corresponding saturated derivatives [7].

The structural characterization of benzyloxy benzylidene scaffolds reveals the importance of the E/Z geometry around the double bond for biological activity [7]. Nuclear magnetic resonance spectroscopy studies have confirmed that the E-isomer predominates in solution, with coupling constants of 15-16 Hz characteristic of trans-alkene geometry [7]. This geometric preference is attributed to the reduced steric interactions between the benzyloxy substituent and the oxindole core in the E-configuration [7].

Advanced synthetic methodologies for scaffold modification include metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Heck reactions [11]. These approaches enable the introduction of complex aromatic substituents with high regioselectivity and functional group tolerance [11]. The use of palladium catalysts in combination with phosphine ligands provides efficient coupling under mild conditions, typically at temperatures of 80-100°C in polar aprotic solvents [11].

Analytical Validation (Nuclear Magnetic Resonance, Mass Spectrometry, High Performance Liquid Chromatography Purity)

The analytical validation of 2-oxoindole derivatives requires comprehensive characterization using multiple orthogonal techniques to ensure structural integrity and purity [14]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both one-dimensional and two-dimensional experiments providing detailed information about molecular connectivity and stereochemistry [40]. The characteristic chemical shifts for oxindole protons appear at δ 10-11 ppm in dimethyl sulfoxide-d6, representing the NH group of the indole ring system [14].

High-resolution nuclear magnetic resonance analysis reveals distinct splitting patterns that confirm the substitution patterns on the aromatic rings [14]. The benzyloxy protons typically appear as a singlet at δ 5.0-5.2 ppm, while the aromatic protons of the substituted phenyl rings exhibit complex coupling patterns in the δ 6.8-8.0 ppm region [14]. Two-dimensional experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, provide unambiguous assignment of carbon signals and confirm the connectivity between aromatic and aliphatic carbons [14].

Analytical ParameterNuclear Magnetic ResonanceMass SpectrometryHigh Performance Liquid Chromatography
Structural ConfirmationChemical shifts, coupling constantsMolecular ion peak, fragmentationRetention time comparison
Purity AssessmentIntegration ratiosBase peak intensityPeak area percentage
Impurity DetectionAdditional signalsFragment ion analysisChromatographic separation
Quantitative AnalysisInternal standard methodSelected ion monitoringExternal standard calibration

Mass spectrometry analysis provides crucial information about molecular weight and fragmentation patterns characteristic of 2-oxoindole derivatives [36]. The molecular ion peak typically appears with high intensity, confirming the molecular formula of the synthesized compounds [36]. Characteristic fragmentation involves the loss of benzyloxy groups (m/z -107) and the formation of oxindole-specific fragments at m/z 174, corresponding to the core heterocyclic system [16]. High-resolution mass spectrometry achieves mass accuracy within 5 ppm, enabling the determination of elemental composition with high confidence [36].

The development of stability-indicating high performance liquid chromatography methods follows International Conference on Harmonization guidelines for analytical method validation [34]. The chromatographic separation typically employs reversed-phase columns, such as C18 stationary phases, with acetonitrile-water mobile phases containing trifluoroacetic acid as a modifier [38]. The optimized conditions achieve baseline resolution of the target compound from potential impurities and degradation products [34].

Validation parameters for high performance liquid chromatography methods include linearity over the concentration range of 25-400 μg/mL, with correlation coefficients exceeding 0.999 [38]. The limit of detection and limit of quantification are established at 0.3-3.8 μg/mL and 1.0-11.7 μg/mL, respectively, depending on the specific derivative analyzed [38]. Precision studies demonstrate relative standard deviations below 2.5% for both intra-day and inter-day measurements [38].

Validation ParameterAcceptance CriteriaObserved ValuesMethod Performance
Linearity (R²)≥ 0.9990.9995-0.9998Excellent correlation
Precision (% RSD)≤ 2.0%1.2-1.8%High reproducibility
Accuracy (% Recovery)98-102%99.2-100.8%Accurate quantification
SpecificityNo interferenceBaseline resolutionComplete separation

The integration of multiple analytical techniques provides comprehensive validation of the synthesized compounds [17]. Fourier transform infrared spectroscopy complements the structural characterization by confirming the presence of characteristic functional groups, including carbonyl stretches at 1650-1680 cm⁻¹ and NH stretches at 3200-3400 cm⁻¹ [19]. The combination of spectroscopic and chromatographic data ensures the reliability of the analytical results and supports the structural assignments made during compound characterization [40].

Platelet-Derived Growth Factor Receptor Alpha/Beta and Vascular Endothelial Growth Factor Receptor-2-IN-1 represents a novel therapeutic approach that simultaneously targets multiple receptor tyrosine kinases critical for tumor progression and angiogenesis. The compound demonstrates potent dual inhibition of both Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) through competitive binding to their respective ATP-binding pockets [1].

The molecular mechanism involves high-affinity binding interactions, with dissociation constants (Kd) of 2.4 nanomolar for PDGFRα and 3.1 nanomolar for VEGFR-2 [1]. This dual targeting strategy disrupts critical downstream signaling cascades including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK) pathway, which are essential for cellular proliferation, migration, and survival [1].

Structural studies reveal that Platelet-Derived Growth Factor Receptor Alpha/Beta and Vascular Endothelial Growth Factor Receptor-2-IN-1 binds competitively to the ATP-binding sites of both receptors. The compound exhibits remarkable residence times on target kinases, with 48 minutes for PDGFRα and 35 minutes for VEGFR-2, indicating prolonged target engagement under physiological conditions [1]. This extended residence time is particularly significant as it suggests sustained inhibition of kinase activity beyond simple binding affinity measurements.

The dual inhibition strategy addresses the complex crosstalk between PDGFRα and VEGFR-2 signaling pathways observed in tumor microenvironments. PDGFRα activation in cancer-associated fibroblasts upregulates Vascular Endothelial Growth Factor secretion, which subsequently activates VEGFR-2 on endothelial cells to stimulate neovascularization [1]. By simultaneously blocking both receptors, the compound effectively disrupts this synergistic pro-tumorigenic signaling network.

Comparative analysis with established dual inhibitors demonstrates the superior binding kinetics of Platelet-Derived Growth Factor Receptor Alpha/Beta and Vascular Endothelial Growth Factor Receptor-2-IN-1. While sunitinib exhibits IC50 values of 304 nanomolar for both PDGFRα and PDGFRβ and 346 nanomolar for VEGFR-2 [2] [3], the investigational compound shows significantly enhanced potency with IC50 values of 8.2 nanomolar for PDGFRα and 11.7 nanomolar for VEGFR-2 [1].

CompoundPDGFRα IC50 (nM)PDGFRβ IC50 (nM)VEGFR-2 IC50 (nM)Residence Time PDGFRα (min)Residence Time VEGFR-2 (min)
PDGFR-A/VEGFR-2-IN-18.2NR11.74835
Sunitinib304304346.0NRNR
Cediranib12-3212-321.2NRNR
QDAU5NRNR23.5NRNR
Compound 6b371371435.0NRNR
CHMFL-VEGFR2-00262061866.0NRNR

The metabolic stability profile shows a half-life of 126 minutes in human liver microsomes, with cytochrome P450 3A4 identified as the primary metabolizing enzyme [1]. This pharmacokinetic profile supports the potential for sustained therapeutic exposure necessary for effective dual kinase inhibition.

IC50 Values Against Pancreatic Ductal Adenocarcinoma Cell Lines

Pancreatic ductal adenocarcinoma represents one of the most challenging malignancies to treat, with limited response to conventional therapies. Research investigating the efficacy of Platelet-Derived Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor inhibition in pancreatic ductal adenocarcinoma cell lines has revealed significant variations in sensitivity profiles across different cellular models [4] [5].

The heterogeneity of pancreatic ductal adenocarcinoma cell lines reflects the molecular diversity observed in clinical specimens. Cell lines demonstrate varying degrees of sensitivity to dual kinase inhibition, with IC50 values ranging from submicromolar to micromolar concentrations depending on the specific cellular context and underlying molecular alterations [5] [6].

Studies utilizing comprehensive panels of pancreatic ductal adenocarcinoma cell lines have identified distinct sensitivity patterns. Cell lines such as HPAC demonstrate enhanced sensitivity with IC50 values in the range of 0.3 to 1.5 micromolar, while more resistant lines like PANC-1 require concentrations of 2.0 to 5.0 micromolar for equivalent growth inhibition [5]. These differences correlate with variations in KRAS mutational status, with wild-type KRAS cell lines generally showing greater sensitivity compared to those harboring KRAS mutations [5] [6].

Cell LineMorphologyKRAS StatusEstimated IC50 Range (μM)Sensitivity Classification
AsPC-1EpithelialWild-type0.5-2.0Moderate
BxPC-3EpithelialWild-type0.8-2.5Moderate
MiaPaCa-2EpithelialG12C1.0-3.0Low-Moderate
PANC-1EpithelialG12D2.0-5.0Resistant
CFPAC-1EpithelialG12V1.5-4.0Low-Moderate
HPACDuctalG12D0.3-1.5Sensitive
SU8686EpithelialG12D1.8-4.5Low-Moderate

The molecular basis for differential sensitivity involves multiple factors including receptor expression levels, downstream signaling pathway activation, and compensatory mechanisms. Cell lines with high expression of both PDGFRα and VEGFR-2 tend to demonstrate greater sensitivity to dual inhibition compared to those with predominantly single receptor expression [4]. Additionally, the tumor microenvironment context, including stromal cell interactions and growth factor availability, significantly influences therapeutic response.

Combination studies with gemcitabine, the standard chemotherapeutic agent for pancreatic ductal adenocarcinoma, have revealed synergistic effects in multiple cell line models. The dual inhibition of Platelet-Derived Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor pathways enhances gemcitabine sensitivity through disruption of stromal-mediated drug resistance mechanisms [4] [7]. This synergy is particularly pronounced in cell lines with high stromal interaction potential, where PDGFRα signaling contributes to cancer-associated fibroblast activation and extracellular matrix remodeling [7].

Time-course studies demonstrate that maximal growth inhibition typically occurs between 48 to 72 hours of treatment, with sustained effects observable for up to 96 hours post-treatment [5]. The kinetics of response correlate with the degree of receptor phosphorylation inhibition, with complete suppression of VEGFR-2 autophosphorylation observed within 6 hours of treatment at effective concentrations [4].

Selectivity Over Non-Target Kinases (Flt-3, CSF-1R, EGFR, FGFR1/4)

The therapeutic index of kinase inhibitors is critically dependent on their selectivity profile against off-target kinases. Platelet-Derived Growth Factor Receptor Alpha/Beta and Vascular Endothelial Growth Factor Receptor-2-IN-1 demonstrates exceptional selectivity, with greater than 100-fold selectivity over closely related receptor tyrosine kinases including FMS-like tyrosine kinase 3 (FLT-3), colony stimulating factor-1 receptor (CSF-1R), epidermal growth factor receptor (EGFR), and fibroblast growth factor receptor 1 and 4 (FGFR1/4) [1] [8].

Comprehensive kinase profiling against a panel of 97 kinases revealed the superior selectivity profile of the compound compared to existing multi-targeted inhibitors. While sunitinib demonstrates significant cross-reactivity with FLT-3, CSF-1R, c-Kit, and RET kinases, Platelet-Derived Growth Factor Receptor Alpha/Beta and Vascular Endothelial Growth Factor Receptor-2-IN-1 maintains selectivity ratios exceeding 100-fold for these off-target kinases [1] [9].

Kinase TargetPDGFR-A/VEGFR-2-IN-1 SelectivityCediranib SelectivitySunitinib Cross-reactivity
FLT-3>100-foldHighActive
CSF-1R>100-foldHighActive
EGFR>100-foldHighModerate
FGFR1>100-foldHighModerate
FGFR4>100-foldHighModerate
c-Kit>100-fold1-3 nMActive
RETNRNRActive

The selectivity against FMS-like tyrosine kinase 3 is particularly significant given the role of this kinase in hematopoietic cell development and function. Non-selective inhibition of FLT-3 can lead to myelosuppression and increased infection risk, complications commonly observed with multi-targeted kinase inhibitors [9]. The greater than 100-fold selectivity of Platelet-Derived Growth Factor Receptor Alpha/Beta and Vascular Endothelial Growth Factor Receptor-2-IN-1 over FLT-3 suggests a reduced risk of hematologic toxicity.

Similarly, the selectivity over colony stimulating factor-1 receptor is clinically relevant as CSF-1R plays crucial roles in macrophage development and activation. Inhibition of CSF-1R can lead to immune system dysfunction and increased susceptibility to opportunistic infections [8]. The maintained selectivity profile reduces the likelihood of immune-related adverse events that limit the clinical utility of less selective inhibitors.

The selectivity over epidermal growth factor receptor family members (EGFR, FGFR1, FGFR4) is achieved through structural optimization of the ATP-binding pocket interactions. While these receptors share similar kinase domain architectures, subtle differences in amino acid residues within the binding site allow for selective compound design [10] [11]. Molecular modeling studies demonstrate that Platelet-Derived Growth Factor Receptor Alpha/Beta and Vascular Endothelial Growth Factor Receptor-2-IN-1 forms specific hydrogen bonding interactions with conserved residues unique to PDGFRα and VEGFR-2, while these interactions are not favorably formed with off-target kinases [10].

The selectivity profile extends to other clinically relevant kinases including c-KIT, where maintaining selectivity is important to avoid gastrointestinal toxicity commonly associated with c-KIT inhibition [8]. Comparative analysis with cediranib, which demonstrates IC50 values of 1-3 nanomolar against c-KIT, highlights the superior selectivity achieved with Platelet-Derived Growth Factor Receptor Alpha/Beta and Vascular Endothelial Growth Factor Receptor-2-IN-1 [8].

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

482.00328 g/mol

Monoisotopic Mass

482.00328 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

Explore Compound Types